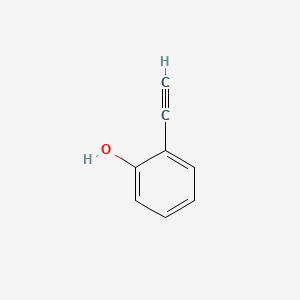

2-Ethynylphenol

概要

説明

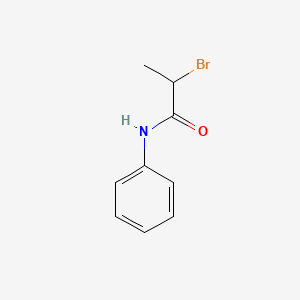

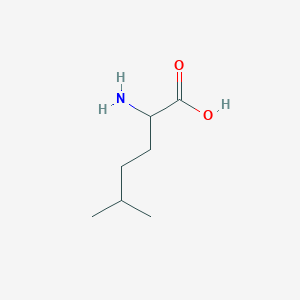

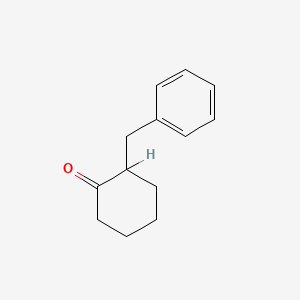

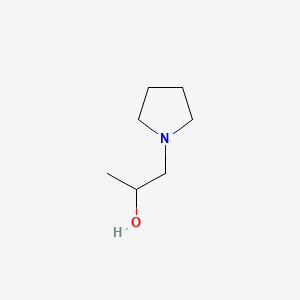

2-Ethynylphenol is a compound with the molecular formula C8H6O and a molecular weight of 118.14 . It is a derivative of phenol and is composed of a hydroxyl group (-OH) and an alkynyl group (-C≡C-Ph), attached to an aromatic ring.

Molecular Structure Analysis

The molecular structure of 2-Ethynylphenol consists of a hydroxyl group (-OH) and an alkynyl group (-C≡C-Ph) attached to an aromatic ring . The compound has a molar refractivity of 35.3±0.4 cm³ .Physical And Chemical Properties Analysis

2-Ethynylphenol is a compound with a density of 1.1±0.1 g/cm³, a boiling point of 200.9±23.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has a molar volume of 104.8±5.0 cm³ .科学的研究の応用

Synthesis of High-Performance Polymers

2-Ethynylphenol: is utilized as an intermediate in the synthesis of high-performance polymers. These polymers exhibit high thermal stability and good mechanical properties under humid conditions, making them suitable for advanced materials .

Liquid Crystal Production

The compound serves as a precursor for the production of fluorinated liquid crystals . These specialized materials are essential for the development of high-definition displays and advanced optical devices .

Crosslinking Agent for Arylene Ethers

Due to its reactive nature, 2-Ethynylphenol can act as a crosslinking endcapping agent. This application is particularly valuable in creating polymers with high transition temperatures, which are used in various industrial applications .

Chemical Proteomics

In the field of chemical proteomics, 2-Ethynylphenol derivatives are used for the global profiling of functional histidines in live cells. This is crucial for understanding enzyme active sites, metal-binding sites, and protein-protein interaction interfaces .

Organic Synthesis

2-Ethynylphenol: is involved in organic synthesis processes, such as the Sonogashira coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds in the creation of complex organic molecules .

Asymmetric Synthesis

The compound is also used in asymmetric synthesis, particularly in the intramolecular [4+2] cycloaddition with benzofuran. This method provides access to valuable chiral compounds, which are significant in the development of pharmaceuticals .

作用機序

Target of Action

It is known that 2-ethynylphenol is used in organic synthesis and can act as a ligand for metal ions and transition metal complexes .

Mode of Action

It is known to be used in organic synthesis, suggesting it may participate in various chemical reactions In these reactions, it may interact with its targets, leading to changes in their structure or function

Biochemical Pathways

It is used in the synthesis of acetylenic compounds, heterocyclic compounds, and polycyclic aromatic hydrocarbons

Pharmacokinetics

It is known that 2-ethynylphenol is a solid compound with a molecular weight of 11813, a density of 112, a melting point of 19 °C, and a boiling point of 98 °C

Action Environment

The action, efficacy, and stability of 2-Ethynylphenol may be influenced by various environmental factors. For instance, it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that exposure to oxygen and temperatures outside this range may affect its stability and efficacy.

特性

IUPAC Name |

2-ethynylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-7-5-3-4-6-8(7)9/h1,3-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLQDZRFPKXZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199016 | |

| Record name | Phenol, 2-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynylphenol | |

CAS RN |

5101-44-0 | |

| Record name | Phenol, 2-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005101440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethynylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and available spectroscopic data for 2-ethynylphenol?

A1: 2-Ethynylphenol (C₈H₆O) has a molecular weight of 118.13 g/mol. Characterization data commonly includes NMR (¹H and ¹³C) and IR spectroscopy.

Q2: How is 2-ethynylphenol typically used in organic synthesis?

A2: 2-Ethynylphenol serves as a key starting material for synthesizing various heterocyclic compounds. Its reactivity stems from the presence of both a phenol and an alkyne moiety. For instance, it's a precursor to benzofurans through intramolecular cyclization reactions. [, , , , ]

Q3: Can you elaborate on the synthesis of benzofurans using 2-ethynylphenol?

A3: Several synthetic routes utilize 2-ethynylphenol to access benzofurans:

- Palladium-catalyzed reactions: 2-Ethynylphenol can undergo Sonogashira-Hagihara coupling with aryl halides, followed by cyclization to yield 2-arylbenzofurans. [] Alternatively, it can react with 1,2-diiodoalkenes in the presence of palladium catalysts to produce 2-ethynylbenzofurans. []

- Intramolecular cyclization: In the presence of catalysts like gold complexes [] or under acidic conditions [], 2-ethynylphenol can undergo intramolecular cyclization, leading to benzofuran derivatives.

Q4: Besides benzofurans, what other heterocycles can be synthesized from 2-ethynylphenol?

A4: 2-Ethynylphenol can be used to construct isocoumarins. Studies show that 1-(phenylethynyl)azulenes with an ortho-methoxycarbonyl group can cyclize in the presence of trifluoroacetic acid or N-iodosuccinimide to yield azulene-substituted isocoumarins. []

Q5: Are there any computational studies on 2-ethynylphenol?

A5: Yes, computational studies have investigated the conformational preferences and hydrogen bond donating ability of 2-ethynylphenol. These studies help explain how the alkyne group influences the reactivity of the adjacent hydroxyl group. []

Q6: Has 2-ethynylphenol been used in the development of any materials with specific properties?

A6: While not directly mentioned in the provided abstracts, the benzofurans and isocoumarins accessible from 2-ethynylphenol are valuable building blocks for materials with interesting optical properties. For example, azulene-substituted benzofurans and isocoumarins have been studied for their UV/vis absorption and fluorescence properties. []

Q7: Are there any known issues with the stability of 2-ethynylphenol?

A7: Research suggests that electron-deficient diarylacetylenediols, structurally similar to 2-ethynylphenol, can undergo spontaneous cyclization to form benzo[b]furans. [] This indicates potential stability concerns for 2-ethynylphenol, especially under certain reaction conditions.

Q8: What are the potential applications of compounds derived from 2-ethynylphenol?

A8: The heterocyclic compounds derived from 2-ethynylphenol, particularly benzofurans and isocoumarins, hold promise in various fields:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione](/img/structure/B1266570.png)

![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B1266577.png)